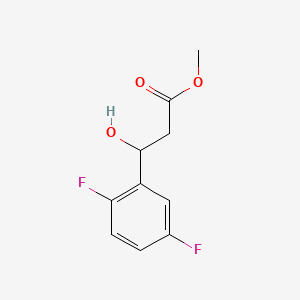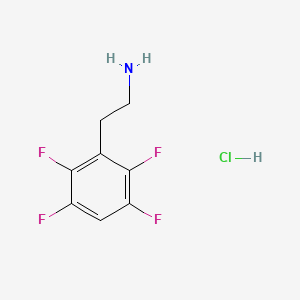
2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8ClF4N. It is an aromatic amine that features a tetrafluorinated benzene ring attached to an ethanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the product is subsequently converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of tetrafluorobenzaldehyde or tetrafluorobenzophenone.
Reduction: Formation of tetrafluorophenylethanol or tetrafluorophenylethylamine.
Substitution: Formation of various substituted tetrafluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
- (1S)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine
- (1R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine
Comparison: 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride is unique due to its tetrafluorinated benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its trifluorinated counterparts. Additionally, the specific arrangement of fluorine atoms can influence the compound’s binding affinity and selectivity for molecular targets .
Eigenschaften
Molekularformel |
C8H8ClF4N |
|---|---|
Molekulargewicht |
229.60 g/mol |
IUPAC-Name |
2-(2,3,5,6-tetrafluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-5-3-6(10)8(12)4(1-2-13)7(5)11;/h3H,1-2,13H2;1H |
InChI-Schlüssel |
MDWCWBBLYDOIMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)CCN)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)


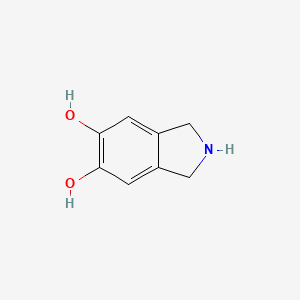
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
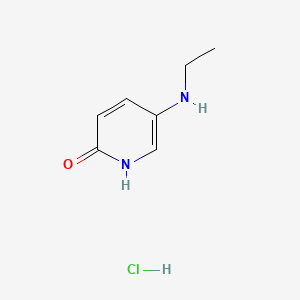
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
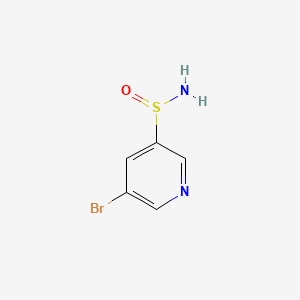
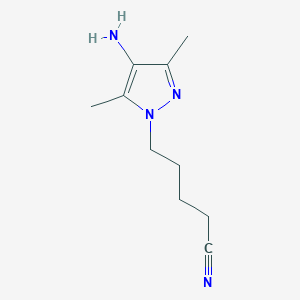
![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
